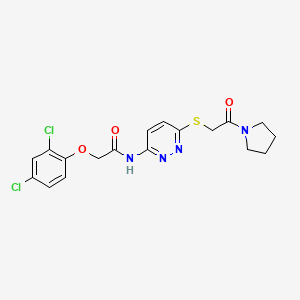

2-(2,4-dichlorophenoxy)-N-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyridazin-3-yl)acetamide

Description

Properties

IUPAC Name |

2-(2,4-dichlorophenoxy)-N-[6-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylpyridazin-3-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18Cl2N4O3S/c19-12-3-4-14(13(20)9-12)27-10-16(25)21-15-5-6-17(23-22-15)28-11-18(26)24-7-1-2-8-24/h3-6,9H,1-2,7-8,10-11H2,(H,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJEINWPPTOJZGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CSC2=NN=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18Cl2N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyridazin-3-yl)acetamide typically involves multiple steps:

Formation of the Dichlorophenoxy Intermediate: The initial step involves the chlorination of phenol to produce 2,4-dichlorophenol. This is followed by the reaction with chloroacetic acid to form 2-(2,4-dichlorophenoxy)acetic acid.

Synthesis of the Pyridazinyl Intermediate: The pyridazinyl moiety is synthesized by reacting hydrazine with a suitable diketone to form the pyridazine ring. This intermediate is then functionalized with a thioether linkage.

Coupling Reaction: The final step involves coupling the dichlorophenoxyacetic acid with the pyridazinyl intermediate under amide bond-forming conditions, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinyl moiety, potentially converting it to an alcohol.

Substitution: The dichlorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-(2,4-dichlorophenoxy)-N-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyridazin-3-yl)acetamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, the compound is explored for its potential as a drug candidate. Its structure suggests it could interact with specific molecular targets, making it a candidate for the development of new pharmaceuticals, particularly in the treatment of diseases where modulation of enzyme activity is beneficial.

Industry

In the agrochemical industry, 2-(2,4-dichlorophenoxy)-N-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyridazin-3-yl)acetamide is evaluated for its potential as a herbicide or pesticide. Its ability to disrupt specific biological pathways in plants or pests makes it a candidate for further development in crop protection.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyridazin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can disrupt normal cellular processes, leading to the desired biological effect, whether it be therapeutic in medicine or inhibitory in agrochemicals.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Biological Activity

The compound 2-(2,4-dichlorophenoxy)-N-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyridazin-3-yl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to summarize the current knowledge regarding its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups, which contribute to its biological activity. The presence of the 2,4-dichlorophenoxy moiety is significant for its interaction with biological targets. The pyridazinyl and pyrrolidinyl components are also crucial, as they may influence the compound's pharmacokinetics and pharmacodynamics.

Molecular Structure

| Component | Description |

|---|---|

| 2,4-Dichlorophenoxy | Aromatic ring with two chlorine substituents |

| Pyridazin-3-yl | Heterocyclic ring contributing to reactivity |

| Pyrrolidin-1-yl | Aliphatic nitrogen-containing ring |

| Acetamide | Amide functional group enhancing solubility |

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Research indicates that it may act as an inhibitor or modulator of various biochemical pathways.

- Receptor Interaction : Preliminary studies suggest that the compound may exhibit affinity for certain receptors involved in pain modulation and inflammatory responses. For instance, it has been noted for its interaction with sigma receptors, which play a role in pain perception and neuroprotection .

- Enzyme Inhibition : The compound has shown potential as an inhibitor of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmitter regulation. In vitro studies have demonstrated that it possesses moderate inhibitory activity against these enzymes, indicating potential applications in treating neurodegenerative diseases .

Pharmacological Effects

Research findings highlight several pharmacological effects associated with this compound:

- Antinociceptive Activity : In animal models, the compound has demonstrated significant antinociceptive effects, reducing pain responses in formalin-induced pain tests. This suggests its potential utility in pain management therapies .

- Anti-inflammatory Properties : Studies have indicated that the compound may possess anti-inflammatory properties, potentially making it useful in treating inflammatory conditions .

Case Studies

- Case Study on Pain Management : A study evaluated the effectiveness of this compound in a rodent model of chronic pain. Results showed that administration led to a significant reduction in pain scores compared to control groups, suggesting its efficacy as a therapeutic agent for chronic pain conditions.

- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of the compound in models of neurodegeneration. Findings indicated that it could mitigate neuronal damage and improve cognitive function, supporting its potential role in treating Alzheimer's disease.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.